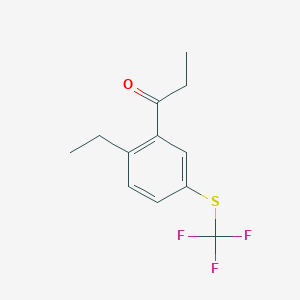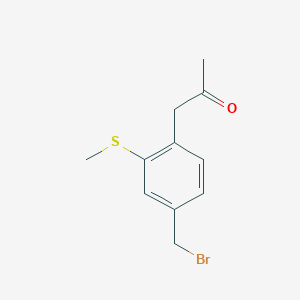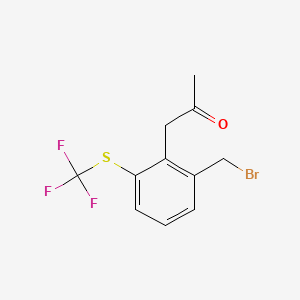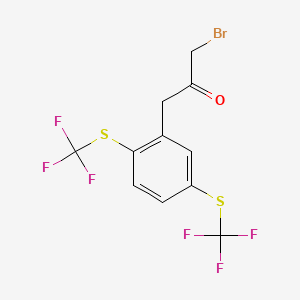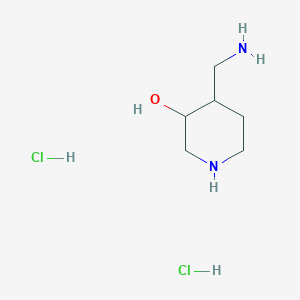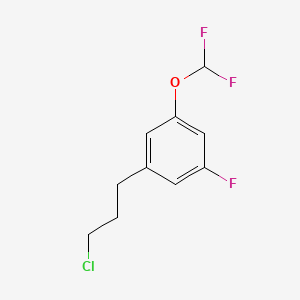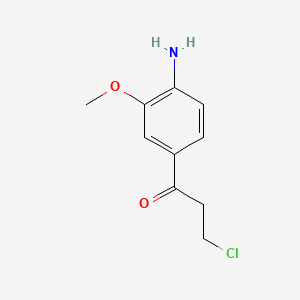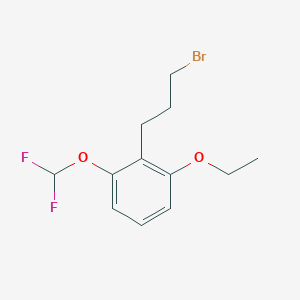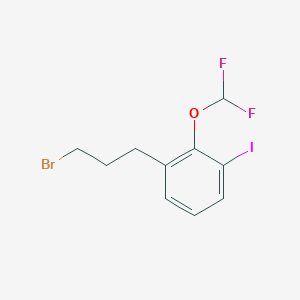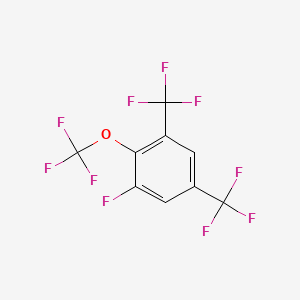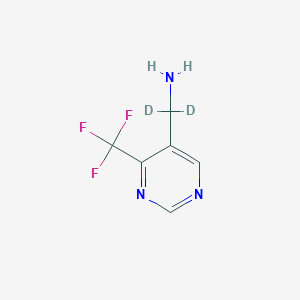
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine is a synthetic compound characterized by the presence of deuterium atoms and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine typically involves the introduction of deuterium atoms and the trifluoromethyl group into the pyrimidine ring. Common synthetic routes may include:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The deuterium atoms and trifluoromethyl group may influence the compound’s reactivity and binding affinity, affecting its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-ethylamine: Similar structure with an ethyl group instead of a methyl group.
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-propylamine: Similar structure with a propyl group instead of a methyl group.
Uniqueness
1,1-Dideutero-1-(4-trifluoromethyl-pyrimidin-5-yl)-methylamine is unique due to the presence of deuterium atoms and the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to non-deuterated analogs.
Properties
CAS No. |
1965309-50-5 |
|---|---|
Molecular Formula |
C6H6F3N3 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
dideuterio-[4-(trifluoromethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H,1,10H2/i1D2 |
InChI Key |
SWCUZBYESAPCDH-DICFDUPASA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CN=CN=C1C(F)(F)F)N |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


